molecular formula C17H28N2O B4989021 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol

2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol

Cat. No. B4989021
M. Wt: 276.4 g/mol
InChI Key: XCWDJFZIQMPNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, also known as MPAPE, is a compound that has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is believed to work by modulating the activity of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as to inhibit the reuptake of these neurotransmitters. This leads to an increase in their availability in the brain, which may help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, as well as to increase the activity of certain enzymes that are involved in the synthesis of these neurotransmitters. It has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol in lab experiments is that it has been shown to have a high degree of selectivity for the dopamine and serotonin systems in the brain. This makes it a useful tool for studying the activity of these systems and for developing new treatments for neurological disorders. One limitation is that 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are a number of future directions for research on 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol. One area of focus is on developing new treatments for neurological disorders, such as Parkinson's disease, depression, and anxiety. Another area of focus is on understanding the biochemical and physiological effects of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, and how it interacts with other compounds in the brain. Finally, there is a need for more research on the safety and efficacy of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, particularly in clinical trials.

Synthesis Methods

The synthesis of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol involves the reaction of 1-phenylethanol with N-methyl-4-piperidone in the presence of sodium borohydride and potassium carbonate. The reaction is carried out in anhydrous ethanol at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and anxiety. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.

properties

IUPAC Name

2-[methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-3-11-19-12-9-16(10-13-19)18(2)14-17(20)15-7-5-4-6-8-15/h4-8,16-17,20H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWDJFZIQMPNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol

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